molecular formula C21H21N5O3S B234140 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide

Numéro de catalogue B234140
Poids moléculaire: 423.5 g/mol
Clé InChI: FCDUYWMKHLODQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide, also known as ET-26-HCl, is a novel compound that has been gaining attention in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mécanisme D'action

The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been found to inhibit the activity of protein kinases, which are enzymes that regulate cellular signaling pathways. Additionally, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide has been found to modulate the activity of various ion channels, which are important for cellular communication.
Biochemical and Physiological Effects
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide has been found to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to inhibit the formation of amyloid-beta plaques in Alzheimer's disease. In Parkinson's disease, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide has been found to protect dopaminergic neurons from oxidative stress and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide in lab experiments include its potential as a drug candidate for the treatment of various diseases, its ability to inhibit the activity of enzymes and signaling pathways, and its ability to modulate the activity of ion channels. The limitations of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide in lab experiments include the need for further studies to fully understand its mechanism of action, the need for further studies to determine its efficacy and safety in humans, and the need for further studies to determine its optimal dosage and administration.

Orientations Futures

There are several future directions for the research of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide. These include further studies to fully understand its mechanism of action, further studies to determine its efficacy and safety in humans, further studies to determine its optimal dosage and administration, and further studies to determine its potential use in the treatment of other diseases. Additionally, the development of analogs of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Conclusion
In conclusion, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide is a novel compound that has shown promising results in scientific research for its potential use in the treatment of various diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has several biochemical and physiological effects. While there are limitations to using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide in lab experiments, there are several future directions for its research that may lead to the discovery of more potent and selective compounds for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide involves several steps, including the reaction of 2-methoxy-5-nitrophenylacetic acid with 3-methylphenol, followed by the reduction of the resulting nitro compound to an amino compound. The amino compound is then reacted with 3-ethyl-6-(2'-methoxy-5'-nitrophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole to obtain N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide.

Applications De Recherche Scientifique

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide has shown promising results in scientific research for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide has been found to protect dopaminergic neurons, which are the neurons that are lost in the disease.

Propriétés

Nom du produit

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide

Formule moléculaire

C21H21N5O3S

Poids moléculaire

423.5 g/mol

Nom IUPAC

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H21N5O3S/c1-4-18-23-24-21-26(18)25-20(30-21)14-8-9-17(28-3)16(11-14)22-19(27)12-29-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3,(H,22,27)

Clé InChI

FCDUYWMKHLODQZ-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)COC4=CC=CC(=C4)C

SMILES canonique

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)COC4=CC=CC(=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.